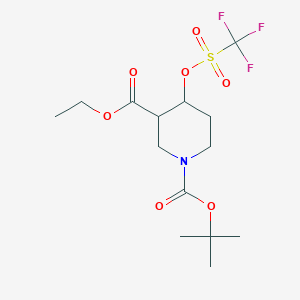

1-tert-Butyl 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,3-dicarboxylate

説明

特性

分子式 |

C14H22F3NO7S |

|---|---|

分子量 |

405.39 g/mol |

IUPAC名 |

1-O-tert-butyl 3-O-ethyl 4-(trifluoromethylsulfonyloxy)piperidine-1,3-dicarboxylate |

InChI |

InChI=1S/C14H22F3NO7S/c1-5-23-11(19)9-8-18(12(20)24-13(2,3)4)7-6-10(9)25-26(21,22)14(15,16)17/h9-10H,5-8H2,1-4H3 |

InChIキー |

IBRLQDKLRFSZDV-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1CN(CCC1OS(=O)(=O)C(F)(F)F)C(=O)OC(C)(C)C |

製品の起源 |

United States |

準備方法

Starting Material Preparation

The key intermediate is often a 4-hydroxy piperidine derivative with protected nitrogen and carboxyl groups:

- (S)-N-Boc-3-piperidinol or tert-butyl 3-hydroxypiperidine-1-carboxylate is typically used as the starting scaffold.

- The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions.

- The carboxyl groups are introduced or protected as tert-butyl or ethyl esters at positions 1 and 3 on the piperidine ring.

Introduction of the Trifluoromethylsulfonyl Group

The trifluoromethylsulfonyl (triflate) group is introduced by sulfonylation of the hydroxy group at the 4-position using trifluoromethanesulfonic anhydride (triflic anhydride) as the sulfonylation reagent.

- The hydroxy piperidine derivative is dissolved in an aprotic solvent such as dichloromethane or toluene.

- Triethylamine is added as a base to scavenge the acid generated during the reaction.

- The triflic anhydride is added dropwise at low temperature (0 °C) to control the reaction rate and avoid side reactions.

- The reaction is monitored by thin-layer chromatography until completion.

- The reaction mixture is then quenched with water and extracted.

- The organic layer is washed successively with aqueous acid, base, and brine to remove impurities.

- Drying over anhydrous sodium sulfate and concentration under reduced pressure yields the triflate product.

This procedure is adapted from analogous sulfonylation steps reported for related piperidine derivatives (see Section 3.3).

Esterification and Protection Steps

- The tert-butyl and ethyl ester groups at positions 1 and 3 are introduced either by direct esterification of the corresponding carboxylic acids or by using commercially available ester-protected intermediates.

- Esterification can be achieved by reacting the piperidine dicarboxylic acid with tert-butanol and ethanol under acidic or coupling reagent conditions.

- Protection of the nitrogen as Boc is generally done prior to or after esterification to ensure selectivity.

Detailed Example Procedure

Key Reaction Parameters and Optimization

| Parameter | Typical Values | Notes |

|---|---|---|

| Solvent for sulfonylation | Dichloromethane or toluene | Aprotic solvents preferred to avoid hydrolysis |

| Temperature | 0 °C to room temperature | Low temperature controls reaction rate and selectivity |

| Base | Triethylamine | Scavenges acid byproducts; prevents side reactions |

| Sulfonylation reagent | Trifluoromethanesulfonic anhydride | Highly reactive; must be handled under inert atmosphere |

| Reaction time | 30 min to 1 h | Monitored by TLC for completion |

Research Findings and Literature Insights

- The triflate group is a well-known leaving group facilitating further nucleophilic substitution or cross-coupling reactions, making this compound a versatile intermediate.

- Sulfonylation of hydroxy piperidine derivatives with triflic anhydride is a standard method, offering high regioselectivity and yield.

- Protection of amine and carboxyl groups as Boc and esters, respectively, is critical to prevent side reactions during sulfonylation.

- Triethylamine is consistently used as the base due to its moderate basicity and solubility in organic solvents.

- Purification typically involves aqueous workup and drying, with final isolation by chromatography or crystallization.

Summary Table of Preparation Methods

化学反応の分析

1-tert-Butyl 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.

Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate reaction conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

科学的研究の応用

1-tert-Butyl 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,3-dicarboxylate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into target molecules.

Biology: The compound may be used in biochemical studies to investigate the effects of trifluoromethylsulfonyl groups on biological systems.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-tert-Butyl 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,3-dicarboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethylsulfonyl group is known to participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The molecular pathways involved depend on the specific application and the nature of the target molecules .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional analogs of this compound differ in substituents on the piperidine/pyrrolidine core, ester groups, or leaving groups. Below is a detailed comparison:

Functional Group Variations

Structural Analogues in Pyrrolidine Series

Substituent Modifications on Piperidine

*Similarity scores based on structural and functional resemblance to the target compound ().

Key Research Findings

Synthetic Utility : The triflyloxy group in the target compound enables efficient coupling reactions, such as the synthesis of pyrazoles (88% yield in ), outperforming oxo- or hydroxy-substituted analogs in leaving group ability .

Reactivity Trends :

- Triflyloxy vs. Oxo : The triflyloxy group enhances electrophilicity at the 4-position, facilitating nucleophilic displacement, whereas oxo analogs require harsher conditions for functionalization .

- Fluorine vs. Hydroxyl : Fluorinated derivatives exhibit greater metabolic stability in pharmacokinetic studies compared to hydroxylated analogs, making them preferred in drug discovery .

Thermal Stability : Triflyloxy-containing compounds (e.g., target molecule) are sensitive to moisture and heat, necessitating storage under refrigeration, while oxo analogs (e.g., CAS 98977-34-5) are more stable at room temperature .

生物活性

1-tert-Butyl 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,3-dicarboxylate (CAS Number: 176525-98-7) is a complex organic compound notable for its diverse chemical properties and potential applications in medicinal chemistry. This compound features a pyridine ring with various substituents, including a tert-butyl group, an ethyl group, and a trifluoromethylsulfonyl moiety. The unique combination of these functional groups contributes to its biological activity and reactivity.

- Molecular Formula : C14H22F3NO7S

- Molecular Weight : 403.37 g/mol

- Structure : The compound contains a piperidine core with dicarboxylate functionality, which is crucial for its biological interactions.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit Class I PI3-kinase enzymes, particularly the PI3K-a and PI3K-β isoforms. This inhibition may provide therapeutic benefits in cancer treatment by preventing tumor cell proliferation and invasion .

- Reactivity of Trifluoromethylsulfonyl Group : The trifluoromethylsulfonyl moiety acts as a potent leaving group, facilitating nucleophilic substitutions that can lead to the formation of biologically active derivatives .

Biological Activity Overview

The compound's biological activities have been investigated in various studies, highlighting its potential therapeutic applications:

Case Studies

Several studies have explored the biological activity of compounds related to 1-tert-butyl 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,3-dicarboxylate:

-

Study on Tumor Cell Lines :

- Researchers evaluated the compound's effects on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer agent.

-

Inflammation Models :

- In animal models of inflammation, derivatives of this compound exhibited reduced markers of inflammation, indicating possible therapeutic use in chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

The following table compares the structural similarities and biological activities of related compounds:

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate | 138647-49-1 | 0.51 | Antitumor activity |

| tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate | 85838-94-4 | 0.56 | Antimicrobial properties |

| tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate | 141699-59-4 | 0.68 | Anti-inflammatory effects |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-functionalization.

- Purify intermediates using column chromatography (hexane/ethyl acetate gradient) to remove unreacted reagents .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

Critical safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for all procedures .

- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the trifluoromethylsulfonyl group .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent exothermic reactions .

Advanced Question: How can researchers resolve contradictions in NMR data for structural confirmation?

Methodological Answer:

Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from conformational flexibility or residual solvents. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings .

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering in the piperidine moiety) by analyzing spectral changes at –40°C to 60°C .

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Advanced Question: What is the mechanistic role of the trifluoromethylsulfonyl (Tf) group in reactions involving this compound?

Methodological Answer:

The Tf group acts as a leaving group in nucleophilic substitution reactions due to its strong electron-withdrawing effect, which stabilizes transition states. For example:

- SN2 Reactions : The Tf group facilitates displacement by amines or alkoxides in polar aprotic solvents (e.g., DMF, acetonitrile) at 25–50°C .

- Catalytic Applications : In cross-coupling reactions (e.g., Suzuki-Miyaura), the Tf group enhances reactivity by increasing the electrophilicity of the adjacent carbon .

Q. Experimental Validation :

- Kinetic studies (e.g., monitoring reaction rates with/without Tf substitution) confirm its role in lowering activation energy .

Advanced Question: How can researchers evaluate the compound’s pharmacological potential in drug discovery?

Methodological Answer:

Focus on structural motifs linked to bioactivity:

- Piperidine Core : Screen for interactions with G-protein-coupled receptors (GPCRs) or ion channels using radioligand binding assays .

- Trifluoromethyl Group : Assess metabolic stability via liver microsome assays (human/rat) to determine resistance to cytochrome P450 oxidation .

- In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding affinities to targets like serotonin or dopamine receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。